N-[[5-chloro-2-[(4-fluorophenyl)methoxy]phenyl]methyl]-1-pyridin-3-ylmethanamine;hydrochloride
Description
N-[[5-chloro-2-[(4-fluorophenyl)methoxy]phenyl]methyl]-1-pyridin-3-ylmethanamine;hydrochloride is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorinated benzyl group, a fluorobenzyl ether linkage, and a pyridinylmethylamine moiety. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various applications.
Properties
IUPAC Name |
N-[[5-chloro-2-[(4-fluorophenyl)methoxy]phenyl]methyl]-1-pyridin-3-ylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClFN2O.ClH/c21-18-5-8-20(25-14-15-3-6-19(22)7-4-15)17(10-18)13-24-12-16-2-1-9-23-11-16;/h1-11,24H,12-14H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAKFJPJEMWWMIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNCC2=C(C=CC(=C2)Cl)OCC3=CC=C(C=C3)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[5-chloro-2-[(4-fluorophenyl)methoxy]phenyl]methyl]-1-pyridin-3-ylmethanamine;hydrochloride typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of 5-chloro-2-hydroxybenzyl alcohol: This step involves the chlorination of 2-hydroxybenzyl alcohol using a chlorinating agent such as thionyl chloride.
Etherification: The 5-chloro-2-hydroxybenzyl alcohol is then reacted with 4-fluorobenzyl bromide in the presence of a base like potassium carbonate to form 5-chloro-2-[(4-fluorobenzyl)oxy]benzyl alcohol.
Amination: The resulting compound is then subjected to reductive amination with 3-pyridinylmethylamine in the presence of a reducing agent such as sodium triacetoxyborohydride.
Formation of Hydrochloride Salt: Finally, the amine product is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[[5-chloro-2-[(4-fluorophenyl)methoxy]phenyl]methyl]-1-pyridin-3-ylmethanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting certain functional groups to their reduced forms.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorinated benzyl position, using nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium thiolate or primary amines in polar aprotic solvents.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of thioethers or secondary amines.
Scientific Research Applications
N-[[5-chloro-2-[(4-fluorophenyl)methoxy]phenyl]methyl]-1-pyridin-3-ylmethanamine;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[[5-chloro-2-[(4-fluorophenyl)methoxy]phenyl]methyl]-1-pyridin-3-ylmethanamine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit a particular enzyme by binding to its active site, thereby blocking substrate access and reducing the enzyme’s catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- {5-chloro-2-[(4-methylbenzyl)oxy]benzyl}(3-pyridinylmethyl)amine hydrochloride
- {5-chloro-2-[(4-chlorobenzyl)oxy]benzyl}(3-pyridinylmethyl)amine hydrochloride
- {5-chloro-2-[(4-bromobenzyl)oxy]benzyl}(3-pyridinylmethyl)amine hydrochloride
Uniqueness
The uniqueness of N-[[5-chloro-2-[(4-fluorophenyl)methoxy]phenyl]methyl]-1-pyridin-3-ylmethanamine;hydrochloride lies in its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the fluorobenzyl group, in particular, can enhance its binding affinity to certain molecular targets and improve its metabolic stability compared to similar compounds with different substituents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
